REACTION_CXSMILES
|
[OH-].[Na+].P(=O)(O)(O)O.[C@@H:8]1([O:39][P:40]([OH:43])([OH:42])=[O:41])[C@@H:13]([O:14][P:15]([OH:18])([OH:17])=[O:16])[C@H:12]([O:19][P:20]([OH:23])([OH:22])=[O:21])[C@@H:11]([O:24][P:25]([OH:28])([OH:27])=[O:26])[C@@H:10]([O:29][P:30]([OH:33])([OH:32])=[O:31])[C@H:9]1[O:34][P:35]([OH:38])([OH:37])=[O:36]>O>[CH:10]1([O:29][P:30]([OH:33])([OH:32])=[O:31])[CH:11]([O:24][P:25]([OH:27])([OH:28])=[O:26])[CH:12]([O:19][P:20]([OH:22])([OH:23])=[O:21])[CH:13]([O:14][P:15]([OH:18])([OH:17])=[O:16])[CH:8]([O:39][P:40]([OH:43])([OH:42])=[O:41])[CH:9]1[O:34][P:35]([OH:37])([OH:38])=[O:36] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
|
Name
|
|
Quantity
|
35 kg
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
oil therein was extracted
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
CUSTOM
|
Details
|
to obtain low
|
Type
|
EXTRACTION
|
Details
|
Next, it was extracted
|
Type
|
CUSTOM
|
Details
|
to separate bean curd refuse and insolubles
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
an insoluble fraction (acid precipitated curd)
|
Type
|
ADDITION
|
Details
|
Water was added so that the acid
|
Type
|
CUSTOM
|
Details
|
precipitated curd
|
Type
|
CUSTOM
|
Details
|
to obtain an acid
|
Type
|
CUSTOM
|
Details
|
precipitated curd slurry
|
Type
|
TEMPERATURE
|
Details
|
was heated to 40° C
|
Type
|
ADDITION
|
Details
|
To this solution (phytic acid content 1.96% by mass; solid content, TCA solubilization ratio 4.6%) was added phytase (manufactured by NOVO, Inc.) of equivalent to 8 units per solid content
|
Type
|
WAIT
|
Details
|
to act for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
TEMPERATURE
|
Details
|
heat treatment
|
Type
|
WAIT
|
Details
|
was performed at 120° C. for 15 seconds
|
Duration
|
15 s
|
Type
|
CUSTOM
|
Details
|
This was then spray dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |